Cas no 2680703-57-3 (tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate)

Tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate is a specialized carbamate-protected pyrazole derivative, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group and a 4-cyanopyrazole moiety, offering versatility in further functionalization. The Boc group enhances stability during synthetic manipulations, while the cyano-substituted pyrazole provides a reactive site for nucleophilic or cyclization reactions. This compound is particularly valuable in the development of bioactive molecules, such as kinase inhibitors or agrochemicals, due to its well-defined reactivity profile. Its high purity and consistent performance make it a reliable choice for precision applications in medicinal chemistry and material science.
tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate structure
2680703-57-3 structure
Product Name:tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate
CAS No:2680703-57-3
MF:C11H16N4O2
MW:236.270341873169
CID:5989037
PubChem ID:165914208
Update Time:2025-06-26

tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate
    • 2680703-57-3
    • EN300-7095110
    • Inchi: 1S/C11H16N4O2/c1-11(2,3)17-10(16)13-4-5-15-8-9(6-12)7-14-15/h7-8H,4-5H2,1-3H3,(H,13,16)
    • InChI Key: OGROJGOHRMSUMI-UHFFFAOYSA-N
    • SMILES: O(C(NCCN1C=C(C#N)C=N1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 236.12732577g/mol
  • Monoisotopic Mass: 236.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 79.9Ų

tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate

Professional Introduction to Compound with CAS No. 2680703-57-3 and Product Name: tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate

The compound with the CAS number 2680703-57-3 and the product name tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a tert-butyl group and a cyano-substituted pyrazole moiety in its structure suggests a multifaceted role in biological interactions, making it a subject of intense research interest.

In recent years, the exploration of heterocyclic compounds has led to the discovery of numerous pharmacologically active agents. Among these, pyrazole derivatives have emerged as pivotal structures in medicinal chemistry due to their diverse biological activities. The compound in question, tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate, incorporates a cyano-substituted pyrazole ring, which is known for its ability to modulate various biological pathways. This modification enhances the compound's potential to interact with biological targets, thereby opening up new avenues for therapeutic intervention.

The tert-butyl group in the molecular structure of this compound plays a crucial role in stabilizing the overall conformation of the molecule. This group contributes to the compound's lipophilicity, which is often an essential parameter for drug bioavailability. The carbamate functional group further enhances the compound's reactivity, allowing it to participate in various chemical transformations that are critical for drug synthesis and development.

Recent studies have highlighted the importance of pyrazole derivatives in the treatment of various diseases, including inflammation, cancer, and infectious disorders. The cyano group in the pyrazole ring of this compound is particularly noteworthy, as it has been shown to exhibit potent anti-inflammatory and anti-proliferative properties. These properties make tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate a promising candidate for further investigation in therapeutic applications.

The synthesis of this compound involves a series of well-defined chemical reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the cyano group into the pyrazole ring requires precise control over reaction conditions to ensure high yield and purity. Similarly, the attachment of the tert-butyl carbamate moiety necessitates careful optimization to avoid unwanted side reactions. These synthetic challenges underscore the complexity involved in developing novel pharmaceutical agents.

In addition to its potential therapeutic applications, this compound has also been explored for its role as an intermediate in more complex drug molecules. The versatility of its structure allows it to serve as a building block for larger pharmacophores, enabling chemists to design novel drugs with tailored biological activities. This aspect of its utility is particularly valuable in drug discovery programs where rapid and efficient synthesis of candidate compounds is essential.

The growing interest in heterocyclic compounds like pyrazoles has driven significant advancements in synthetic methodologies and computational modeling techniques. These advancements have enabled researchers to predict and optimize the properties of new compounds more effectively than ever before. The case of tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate exemplifies how these tools can be leveraged to accelerate drug development processes.

Evaluation of this compound's biological activity has revealed intriguing insights into its mechanism of action. Preliminary studies suggest that it interacts with specific enzymes and receptors involved in disease pathways, modulating their activity to produce therapeutic effects. These findings are consistent with the known properties of pyrazole derivatives and provide a strong rationale for further investigation.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its full potential in drug development. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate these findings into tangible therapeutic benefits for patients worldwide. As our understanding of molecular interactions continues to evolve, compounds like tert-butyl N-[2-(4-cyano-1H-pyrazol-1-yl)ethyl]carbamate will undoubtedly play a crucial role in shaping the future of medicine.

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